molecular formula C9H10Br2S B13200565 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene

Cat. No.: B13200565
M. Wt: 310.05 g/mol
InChI Key: VSYRECFZBFVVPY-UHFFFAOYSA-N
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Description

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene (CAS 1478812-37-1) is a specialized brominated thiophene derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a thiophene ring and a reactive bis-bromoalkyl chain incorporating a cyclopropane ring, makes it a versatile and valuable building block for chemical synthesis and drug discovery efforts . The thiophene scaffold is a privileged structure in medicinal chemistry, ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in structure-activity relationship (SAR) studies where the thiophene ring often acts as a bio-isostere for a phenyl ring to improve metabolic stability and binding affinity . In research applications, this brominated reagent is used in the development of potential therapeutic agents, with possible relevance to anticancer, anti-inflammatory, and antimicrobial studies, following the broader trend of thiophene derivatives in these fields . The presence of multiple bromine atoms provides reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling its integration into complex organic frameworks, including polymers. Such thiophene-based polymers are investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Researchers should handle this compound with care, employing appropriate safety controls, as it is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use .

Properties

Molecular Formula

C9H10Br2S

Molecular Weight

310.05 g/mol

IUPAC Name

3-bromo-2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2

InChI Key

VSYRECFZBFVVPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Br)CBr

Origin of Product

United States

Preparation Methods

Method Overview:

This approach begins with the synthesis of 3-bromothiophene from 2-bromothiophene via catalytic isomerization, followed by functionalization to introduce the bromomethylcyclopropyl moiety.

Key Steps:

  • Starting Material: 2-bromothiophene
  • Catalytic Isomerization:
    Using acidic zeolite molecular sieves such as ZSM-5 as catalysts in a solvent like dichlorobenzene at approximately 200°C to convert 2-bromothiophene to 3-bromothiophene with high selectivity.
  • Purification:
    The mixture of isomers is subjected to fractional distillation or rectification to isolate high-purity 3-bromothiophene (purity >99%).

Relevance to Compound Synthesis:

While this method directly produces 3-bromothiophene, subsequent steps involve functionalization with the bromomethylcyclopropyl group, typically via nucleophilic substitution or coupling reactions.

Functionalization with Bromomethylcyclopropyl Group

Method Overview:

The key step involves attaching the bromomethylcyclopropyl moiety to the thiophene ring, often through nucleophilic substitution or radical addition.

Approach:

  • Preparation of Bromomethylcyclopropane:
    This intermediate can be synthesized via bromination of cyclopropane derivatives, employing reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators, or through bromination of cyclopropyl methanol derivatives using triphenylphosphite as a reagent, as detailed in patent WO2015101452A1.
  • Coupling to Thiophene:
    The bromomethylcyclopropane reacts with the thiophene derivative under conditions favoring nucleophilic substitution, often facilitated by a base or a catalyst such as palladium.

Key Conditions:

  • Use of polar aprotic solvents like dimethylformamide (DMF) or sulfolane to enhance nucleophilicity.
  • Reaction temperatures typically maintained below 0°C to 70°C to control reactivity and prevent ring degradation.
  • Excess of base (e.g., potassium hydroxide ) may be used to facilitate substitution.

Preparation of Bromomethylcyclopropane via Bromination of Cyclopropyl Derivatives

Method Details:

  • Starting Material: Cyclopropylmethanol or cyclopropane derivatives.
  • Reagents:
    Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of radical initiators or catalysts.
  • Reaction Conditions:
    • Temperature: Typically below 0°C to control radical formation.
    • Solvent: Polar aprotic solvents like dimethylformamide or dimethylsulfoxide .
    • Catalyst: Sometimes triphenylphosphite or phosphite esters are used to promote selective bromination.

Outcome:

  • Synthesis of bromomethylcyclopropane with high selectivity, suitable for subsequent coupling with the thiophene core.

Purification and Characterization

Purification Techniques:

  • Distillation:
    Fractional distillation under reduced pressure to isolate pure intermediates.
  • Washing:
    Using buffered solutions (e.g., pH 8 sodium or potassium carbonate) to remove residual acids or impurities.
  • Drying:
    Employing desiccants such as calcium chloride or magnesium chloride .

Quality Control:

  • Purity assessments via gas chromatography (GC) or high-performance liquid chromatography (HPLC) , aiming for >99% purity of the final compound.

Summary Data Table

Step Reagents & Conditions Purpose Key Features References
Isomerization 2-bromothiophene, ZSM-5 catalyst, dichlorobenzene, 200°C Convert 2-bromothiophene to 3-bromothiophene High selectivity, high purity
Bromination of cyclopropyl derivatives Cyclopropylmethanol, NBS or Br₂, polar aprotic solvent, <0°C Synthesize bromomethylcyclopropane Controlled radical bromination
Coupling to thiophene 3-bromothiophene, bromomethylcyclopropane, base, catalyst Attach bromomethylcyclopropyl group Nucleophilic substitution

Notes & Considerations

  • The entire synthesis demands precise temperature control, especially during bromination, to prevent ring opening or degradation.
  • The choice of solvent and catalysts significantly influences yield and purity.
  • The process benefits from high selectivity in each step to minimize by-products and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include de-brominated thiophenes and modified cyclopropyl derivatives.

Scientific Research Applications

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The cyclopropyl group can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of a thiophene ring, bromine atoms, and cyclopropane substituents differentiates it from other brominated heterocycles. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Reactivity
This compound C9H9Br2S 308.04 Not explicitly listed Thiophene, bromo, bromomethyl-cyclopropyl Cross-coupling reactions, drug intermediates
3-Bromo-2-(bromomethyl)-1-propanol C4H8Br2O 248.84 106023-63-6 Propanol backbone, di-bromo Limited data; potential flame retardant
2-Bromo-3-methylthiophene C5H5BrS 177.06 14282-76-9 Thiophene, bromo, methyl Suzuki coupling, materials science
3-Bromothiophene-2-carboxamide C5H4BrNOS 206.06 78031-18-2 Thiophene, bromo, carboxamide Stille coupling, bioactive molecules
3-Bromo-2-(hydroxymethyl)thiophene C5H5BrOS 193.07 70260-17-2 Thiophene, bromo, hydroxymethyl Polymer precursors

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The bromine atoms in the target compound enhance electrophilic substitution reactivity compared to non-halogenated thiophenes.
  • Cross-Coupling Utility : Unlike 3-bromothiophene-2-carboxamide (which participates in Stille couplings due to its electron-deficient carboxamide group), the target compound’s bromomethyl-cyclopropyl group may favor Suzuki-Miyaura couplings with boronic acids .
  • Stability: The cyclopropane ring’s strain could reduce thermal stability relative to linear-chain brominated compounds like 3-bromo-2-(bromomethyl)-1-propanol .

Biological Activity

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is a novel compound within the thiophene family, notable for its unique structure featuring a bromine atom and a cyclopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C9_9H10_{10}Br2_2S
  • Molecular Weight : 310.05 g/mol
  • CAS Number : 1478812-37-1

The presence of bromine and the cyclopropyl group significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit various antimicrobial activities. For instance, studies have shown that compounds with brominated thiophene structures can inhibit the growth of certain bacteria and fungi. The specific biological activity of this compound against microbial strains remains to be fully characterized, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in several studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays using cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) have shown promising results for thiophene-based compounds, indicating that this compound may also exhibit similar properties.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTested Cell LinesReference
Thiophene AAntimicrobialS. aureus, E. coli
Thiophene BAnticancerMiaPaCa-2, A673
3-Bromo-2-ThiophenePotentially Antimicrobial/AnticancerTBDThis study

Anti-inflammatory Effects

Thiophene derivatives are also investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in various models. The specific effects of this compound on inflammatory pathways require further investigation but hold promise based on the activity of related compounds.

Case Studies and Research Findings

Recent studies have focused on structure-activity relationships (SAR) for thiophene derivatives, emphasizing the importance of substituents in modulating biological activity. Research has shown that introducing halogen atoms can enhance the potency of these compounds against specific targets.

In a comparative study involving various thiophene derivatives, it was found that brominated compounds often exhibited superior biological activities compared to their non-brominated counterparts. This suggests that the bromine atom in this compound may play a crucial role in its biological efficacy.

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